molecular formula C15H23N5O2 B7532788 4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide

4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide

Cat. No. B7532788
M. Wt: 305.38 g/mol
InChI Key: IMJLAXCQXLJCBI-UHFFFAOYSA-N
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Description

4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide, also known as OP-PG or 1-(4-(2-oxo-2-(2-propan-2-ylamino)ethyl)piperazin-1-yl)pyridin-2-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs). It also modulates the activity of various signaling pathways involved in inflammation and oxidative stress, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of pro-inflammatory cytokine production, and neuroprotection. The compound has also been shown to modulate various signaling pathways involved in cancer, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit cancer cell growth and proliferation. However, the compound has limitations, such as its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide, including its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Additionally, research is needed to develop more efficient methods of administering the compound in vivo and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide involves the reaction of pyridine-2-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an activated ester intermediate. The intermediate is then reacted with 4-(2-aminoethyl)piperazine to yield 4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anticancer agent, inhibiting the growth and proliferation of cancer cells. It has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-12(2)17-14(21)11-19-7-9-20(10-8-19)15(22)18-13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3,(H,17,21)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJLAXCQXLJCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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